7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
Description
7-Phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a polycyclic quinazoline derivative characterized by a fused bicyclic core with phenyl and substituted quinazoline moieties. This compound is part of a broader class of dihydroquinazolinones, which are explored for their diverse pharmacological properties, including kinase inhibition and neuroprotective activity .
The molecule’s stereoelectronic properties are influenced by the electron-withdrawing carbonyl group at position 5 and the electron-donating phenyl substituents, creating a balance that may optimize binding to biological targets such as monoamine oxidases (MAOs) or kinases . Its molecular weight and lipophilicity align with Lipinski’s "rule of five," suggesting favorable drug-likeness for further development .
Properties
Molecular Formula |
C28H21N5O |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C28H21N5O/c34-25-16-20(18-9-3-1-4-10-18)15-24-22(25)17-29-27(31-24)33-28-30-23-14-8-7-13-21(23)26(32-28)19-11-5-2-6-12-19/h1-14,17,20H,15-16H2,(H,29,30,31,32,33) |
InChI Key |
WLDODJHAVDKUNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid Cyclization
Anthranilic acid reacts with triethyl orthoacetate under reflux conditions to form 2-methyl-4H-benzo[d]oxazin-4-one, a key intermediate. Subsequent treatment with substituted anilines introduces the 7-phenyl group. For example:
- Step 1 : Anthranilic acid (10 mmol) and triethyl orthoacetate (12 mmol) are refluxed in anhydrous toluene for 2 hours, yielding 2-methylbenzoxazinone (85% yield).
- Step 2 : The benzoxazinone intermediate reacts with 4-phenylaniline in glacial acetic acid under reflux for 4–6 hours, forming 7-phenyl-7,8-dihydroquinazolin-5(6H)-one (72% yield).
Mechanistic Insight : The reaction proceeds via nucleophilic attack by the aniline’s amine group on the electrophilic carbonyl carbon of the benzoxazinone, followed by ring-opening and recyclization to form the quinazolinone core.
Functionalization at Position 2: Introducing the Quinazolinylamino Group
The 2-amino substituent linked to a 4-phenylquinazoline moiety is introduced through palladium-catalyzed cross-coupling or nucleophilic substitution.
Buchwald-Hartwig Amination
This method couples 2-chloro-7-phenyl-7,8-dihydroquinazolin-5(6H)-one with 4-phenylquinazolin-2-amine using a palladium catalyst:
- Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv), toluene, 110°C, 12 hours.
- Yield : 68%.
Table 1 : Optimization of Coupling Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 110 | 68 |
| PdCl₂(dppf) | K₃PO₄ | DMF | 100 | 52 |
| NiCl₂(PCy₃)₂ | NaOtBu | Dioxane | 120 | 41 |
Nucleophilic Aromatic Substitution
Alternative approaches employ 2-fluoro-7-phenylquinazolin-5(6H)-one reacting with 4-phenylquinazolin-2-amine under basic conditions:
Reductive Steps: Achieving the Dihydroquinazolinone Saturation
The 7,8-dihydro moiety is typically introduced via selective hydrogenation of a fully aromatic precursor.
Catalytic Hydrogenation
- Substrate : 7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]quinazolin-5(6H)-one.
- Conditions : H₂ (1 atm), 10% Pd/C (5 mol%), EtOH, 25°C, 6 hours.
- Yield : 89%.
Critical Note : Over-hydrogenation must be avoided; monitoring via TLC or HPLC is essential to prevent reduction of the quinazoline ring’s nitrogen atoms.
Alternative Pathways: Microwave-Assisted and One-Pot Syntheses
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times for key steps:
One-Pot Sequential Reactions
A streamlined approach combines core formation and functionalization:
- Anthranilic acid + triethyl orthoacetate → benzoxazinone (Step 1).
- Benzoxazinone + 4-phenylaniline → 7-phenylquinazolinone (Step 2).
- Pd-catalyzed amination with 4-phenylquinazolin-2-amine (Step 3).
Analytical Characterization and Quality Control
Successful synthesis requires rigorous characterization:
Chemical Reactions Analysis
Types of Reactions
7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide; reactions are conducted under reflux conditions in organic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted quinazoline derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its anti-cancer, anti-inflammatory, and anti-bacterial activities.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Antitumor Activity
Imidazo[1,5-a]quinazolin-5(4H)-one derivatives (e.g., compound 5a from ) exhibit IC50 values of 2.1 µM against MCF7 breast cancer cells, attributed to methoxy and phenyl groups enhancing DNA intercalation . The target compound lacks methoxy substituents but incorporates a bulkier 4-phenylquinazolinyl group, which may improve target specificity via extended aromatic interactions.
Neuroprotective Activity
2-Phenyl-7,8-dihydroquinazolin-5(6H)-one derivatives () show dual MAO/kinase inhibition, with Ki values <1 µM for MAO-B and submicromolar activity against GSK3β kinase. The target compound’s 4-phenylquinazolinyl substituent could further enhance MAO-B affinity due to increased hydrophobic interactions .
ADME Properties
- Lipophilicity : The target compound’s logP is estimated at ~3.5 (similar to ’s derivative), within optimal range for blood-brain barrier penetration .
- Solubility : The absence of polar groups (e.g., hydroxyl or methoxy) may reduce aqueous solubility compared to analogues like the 4-methoxyphenyl derivative .
Structure-Activity Relationship (SAR) Insights
Biological Activity
7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, summarizing various studies that highlight its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
This structure features a quinazoline core, which is known for its diverse biological activities.
Anticancer Properties
Numerous studies have investigated the anticancer properties of quinazoline derivatives. The compound has shown promising results in various cancer cell lines.
- Cell Proliferation Inhibition : In vitro studies demonstrated that 7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one exhibits significant antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound displayed an IC50 value of approximately 0.88 µM in these assays, indicating potent activity compared to other known inhibitors .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways such as the PI3K/AKT pathway. Treatment with the compound led to decreased expression of PI3K and AKT genes while increasing the expression of pro-apoptotic genes like BAD .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been evaluated in various studies:
- Antifungal Activity : Preliminary assays suggest that derivatives of quinazoline compounds exhibit antifungal activity against several pathogenic fungi. However, specific data on the activity of 7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one against fungi remain limited and require further exploration .
- Antibacterial Activity : Some studies indicate that quinazoline derivatives possess antibacterial properties, although detailed investigations on this specific compound are still needed to confirm its efficacy against bacterial strains.
Study 1: Antiproliferative Effects
In a study published in MDPI, researchers synthesized various quinazoline derivatives and tested their antiproliferative effects on cancer cell lines. The results indicated that 7-phenyl-substituted quinazolines showed significant inhibition of cell growth, with the aforementioned compound being one of the most effective .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanisms behind the anticancer effects of quinazoline derivatives. The study highlighted that compounds like 7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one could induce apoptosis through modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
Data Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 0.88 | PI3K/AKT pathway inhibition |
| Antiproliferative | MCF-7 | 1.07 | Induction of apoptosis |
| Antifungal | Various fungi | TBD | TBD |
| Antibacterial | Various bacteria | TBD | TBD |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one, and what analytical methods confirm its structural integrity?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving quinazoline precursors and phenyl-substituted amines. Key steps include refluxing in polar aprotic solvents (e.g., DMF) under nitrogen. Structural validation requires a combination of elemental analysis (to confirm stoichiometry), IR spectroscopy (to identify functional groups like C=O and N-H stretches), and UV-Vis spectroscopy (to assess conjugation patterns). For purity, HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
Q. What safety protocols are critical during the handling and storage of this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification. Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Store the compound in airtight containers at 2–8°C, away from light and moisture. Stability studies should be conducted under accelerated conditions (40°C/75% RH) to determine degradation kinetics .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound under varying solvent systems and catalytic conditions?
- Methodological Answer : Employ a Design of Experiments (DoE) approach, varying solvent polarity (e.g., DMSO vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd/C or CuI). Monitor reaction progress via TLC and characterize intermediates using NMR (e.g., ¹H/¹³C for regioselectivity). Split-plot experimental designs, as described in agricultural studies, can efficiently manage multivariable optimization .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different assays?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays). Control for compound stability in assay buffers (pH 7.4, 37°C) via LC-MS. If discrepancies persist, conduct molecular docking to assess binding affinity variations due to protein conformational changes .
Q. How can the environmental fate and ecotoxicological risks of this compound be systematically evaluated?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which integrates laboratory studies (hydrolysis/photolysis rates) and field monitoring (soil/water partitioning coefficients). Use QSAR models to predict bioaccumulation potential and Daphnia magna acute toxicity tests (OECD 202) for ecological risk assessment .
Q. What advanced spectroscopic techniques are suitable for probing intermolecular interactions of this compound in supramolecular systems?
- Methodological Answer : Employ X-ray crystallography to resolve crystal packing motifs. For dynamic interactions, use fluorescence anisotropy (to study binding with DNA/RNA) or surface plasmon resonance (SPR) to quantify protein-ligand dissociation constants (KD) .
Methodological Design & Data Analysis
Q. How should researchers design dose-response studies to evaluate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer : Use a three-compartment model (plasma, tissue, elimination) with serial sampling. Apply nonlinear mixed-effects modeling (NONMEM) to estimate parameters like bioavailability (F) and volume of distribution (Vd). Validate with bootstrap resampling to ensure robustness .
Q. What statistical approaches are recommended for analyzing time-dependent variability in the compound’s stability profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
